![molecular formula C26H19NO4S B2830096 N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide CAS No. 36062-31-4](/img/structure/B2830096.png)

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

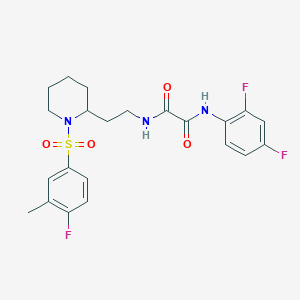

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide, also known as HN1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HN1 is a sulfonamide derivative that exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

科学的研究の応用

Synthesis and Characterization

Research has delved into synthesizing and characterizing compounds with sulfonamide moieties and naphthalene derivatives, highlighting their significant potential in various scientific applications. For instance, El-Gaby et al. (2018) synthesized a series of sulfonamide derivatives, exploring their antimicrobial activities through in vitro qualitative and quantitative assays. This study underscores the importance of structural modifications in enhancing biological activity and offers a foundation for further exploration of related compounds in medicinal chemistry and microbiology (El-Gaby et al., 2018).

Antibacterial Applications

The synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) benzenesulfonamides has shown potent antibacterial properties. Abbasi et al. (2015) illustrated how these derivatives exhibit significant antibacterial and anti-enzymatic activities against various bacterial strains, positioning them as promising candidates for developing new antimicrobial agents (Abbasi et al., 2015).

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for the selective detection of Al3+ ions, demonstrating 24 times fluorescence enhancement in its presence. This probe's structure and interaction with Al3+ ions, supported by mass spectral data and DFT computational study, highlight its utility in intracellular detection and antimicrobial activity assessment. Such compounds are invaluable tools in biochemistry and cellular biology for probing and imaging specific ions within cellular environments (Mondal et al., 2015).

作用機序

Target of Action

Benzenesulfonamide derivatives have been identified as inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Benzenesulfonamide derivatives have been shown to inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially disrupt the balance of carbon dioxide and bicarbonate in cells, leading to a variety of downstream effects.

Biochemical Pathways

The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives could potentially affect a variety of biochemical pathways, given the role of these enzymes in maintaining ph balance and facilitating various biochemical reactions .

Result of Action

The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives could potentially disrupt cellular ph balance and other biochemical processes, leading to a variety of cellular effects .

生化学分析

Biochemical Properties

N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)benzenesulfonamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit carbonic anhydrase IX, a key enzyme involved in many solid tumors . This interaction is believed to be due to the compound’s ability to bind to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

In cellular studies, N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)benzenesulfonamide has demonstrated significant effects on various types of cells. For example, it has been found to have anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)benzenesulfonamide is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit carbonic anhydrase IX, potentially affecting the enzyme’s activity and thus influencing cellular processes .

特性

IUPAC Name |

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO4S/c28-24-15-14-17-8-4-5-11-19(17)25(24)22-16-23(20-12-6-7-13-21(20)26(22)29)27-32(30,31)18-9-2-1-3-10-18/h1-16,27-29H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHQSSKCNONIFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830021.png)

![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2830028.png)

![2,2-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B2830030.png)

![{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid](/img/structure/B2830031.png)

![ethyl 3-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2830033.png)